
Palmatine iodide mechanism validation
PI3K/AKT pathway

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Palmatine iodide

CAS No.: 4880-79-9

Cat. No.: S612881

Get Quote

Palmatine vs. Clinical PI3K Inhibitors

The table below compares the natural compound Palmatine with several established clinical PI3K inhibitors,

highlighting key differences in origin, target, and status.

Inhibitor
Name

Type / Origin
Primary Molecular
Target

Key Indications
(Approved or
Studied)

Development
Status

Palmatine Natural
isoquinoline

alkaloid [1]

Broad components of
PI3K/AKT/mTOR

pathway (PI3K, AKT,
mTOR) [1]

Canine Mammary
Gland Tumors

(CMTs) [1]

Preclinical
research stage [1]

Alpelisib
(Piqray)

Synthetic drug
[2]

PI3Kα (alpha isoform) [2] HR+/HER2- breast
cancer with

PIK3CA mutation
[3] [2]

FDA & NMPA
approved [3]

Idelalisib
(Zydelig)

Synthetic drug
[2]

PI3Kδ (delta isoform) [2] Chronic
lymphocytic

leukemia (CLL),

FDA approved [2]
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Inhibitor
Name

Type / Origin
Primary Molecular
Target

Key Indications
(Approved or
Studied)

Development
Status

Follicular

lymphoma [2]

Copanlisib
(Aliqopa)

Synthetic drug

[2]

Pan-PI3K inhibitor (α, β,

δ, γ isoforms) [2]

Follicular

lymphoma [2]

FDA approved [2]

Inavolisib Synthetic drug

[3]

PI3Kα (alpha isoform) [3] HR+/HER2- breast

cancer with
PIK3CA mutation

[3]

FDA & NMPA

approved (2025
consensus) [3]

Experimental Evidence for Palmatine

The anti-cancer effect of palmatine via PI3K/AKT pathway inhibition has been demonstrated in a study on

canine mammary gland tumor (CMT) cells and a mouse model. Key experimental findings are summarized

below.

Experimental Model Key Findings Reported Quantitative Data (vs. Control)

| In Vitro (CMT-U27 cells) | • Reduced cell proliferation and induced cell death. • Decreased protein

expression of PI3K, p-AKT, and mTOR. • Suppressed cell migration [1]. | • Cell viability: Significant

reduction (p<0.01) at concentrations of 0.2-0.5 mg/mL [1]. | | In Vivo (Mouse CMT-U27 xenograft) | •

Inhibited tumor growth. • Decreased expression of PI3K/AKT pathway proteins in tumor tissue. • Disrupted

tumor vasculature and inhibited metastasis to lymph nodes [1]. | • Tumor volume: Significant inhibition

(p<0.05) with 50 mg/kg daily dose for 21 days [1]. |

Detailed Experimental Protocols
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For researchers looking to replicate or build upon these findings, here is a summary of the key experimental

methodologies used in the palmatine study [1].

Cell Culture: CMT-U27 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal
Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in 5% CO₂ [1].

Cell Viability Assay (MTS): Cells were seeded in 96-well plates and treated with various
concentrations of palmatine for 18 hours. CellTiter 96 AQueous One Solution Reagent was added,

and absorbance was measured to determine viable cell number [1].
Protein Analysis (Western Blotting): Treated cells or homogenized tumor tissues were lysed.

Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific
primary antibodies against targets like PI3K, p-AKT, and mTOR, followed by detection with secondary

antibodies [1].
Cell Migration Assay: The migration capability of CMT-U27 cells was assessed after palmatine

treatment, likely using a method like a transwell or wound-healing assay [1].
In Vivo Xenograft Model: Nude mice were injected with CMT-U27 cells into the mammary fat pad.

After tumor formation, mice were divided into two groups: one treated with 50 mg/kg palmatine via
intraperitoneal injection daily for 21 days, and an untreated control group. Tumor volume was

measured regularly [1].

PI3K/AKT/mTOR Pathway Diagram

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, which is critical in regulating cell

growth and survival, and is often dysregulated in cancers. It shows how external signals activate PI3K,

leading to the activation of AKT and mTOR, and subsequent promotion of cell processes like proliferation

and survival. The diagram also highlights the inhibitory actions of PTEN and the mechanism of palmatine, as

identified in research.
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PI3K/AKT/mTOR Signaling Pathway and Palmatine Inhibition
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Interpretation of Findings and Research Implications

The experimental data indicates that palmatine acts as a multi-component inhibitor of the PI3K/AKT

pathway, reducing levels of key proteins like PI3K, p-AKT, and mTOR [1]. This broad mechanism differs

from many clinical inhibitors that target specific isoforms.

Therapeutic Potential: The study provides a strong foundation for considering palmatine in

veterinary oncology for CMTs. Its anti-angiogenic and anti-metastatic effects are particularly valuable
[1].

Research Gap: Current evidence is confined to canine models. Extensive research is required to
validate its efficacy, optimal dosing, and safety in humans.

Considerations for Clinical Use: Established PI3K inhibitors, while effective, are associated with
significant adverse effects including severe hyperglycemia, skin rashes, diarrhea, and liver toxicity [2].

The safety profile of palmatine in a clinical setting remains to be determined.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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